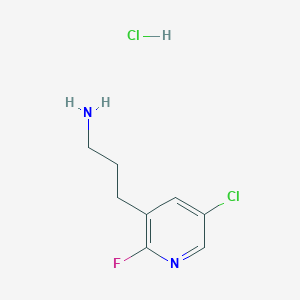
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride” is a chemical compound with the empirical formula C8H9ClFNO . It is a part of a group of compounds known as fluorinated building blocks .
Synthesis Analysis
The synthesis of such compounds often involves the use of bioisosterism, a concept in medicinal chemistry where researchers replace a part of the molecule with a bioisostere to create a new compound . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted at the 5th position with a chlorine atom and at the 2nd position with a fluorine atom .Applications De Recherche Scientifique
Antibacterial Agents Synthesis
Research into pyridonecarboxylic acids as antibacterial agents has led to the synthesis of various analogues with significant antibacterial activity. The study by Egawa et al. (1984) focuses on the synthesis of compounds with substituted cyclic amino groups, demonstrating their potential as potent antibacterial agents compared to existing treatments, highlighting the relevance of fluoro-substituted pyridine derivatives in medicinal chemistry (Egawa et al., 1984).
Advanced Organic Synthesis Techniques
The work by Plaçais et al. (2021) on the synthesis of 3-amino-5-fluoroalkylfurans through intramolecular cyclization showcases a rapid and simple method to access these compounds, illustrating the utility of fluoro-substituted pyridines in synthesizing complex organic molecules with potential pharmaceutical applications (Plaçais et al., 2021).
Chemoselective Amination
Stroup et al. (2007) describe the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, leading to the selective amination of this compound. This research underlines the importance of fluoro-substituted pyridines in developing selective catalytic processes for organic synthesis (Stroup et al., 2007).
Nickel-Catalyzed Coupling Reactions
The study by Zhu and Wang (2013) explores the nickel-catalyzed coupling of fluoroarenes with amines, demonstrating the broad applicability of fluoro-substituted pyridines in facilitating reactions between various functional groups, including fluoropyridines, with amines. This research highlights the role of such compounds in expanding the toolkit for synthetic organic chemistry (Zhu & Wang, 2013).
Material Science and Engineering
The work on soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene by Xie et al. (2001) showcases the application of fluoro-substituted pyridines in the development of materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. This study illustrates the importance of such compounds in advancing material sciences (Xie et al., 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2.ClH/c9-7-4-6(2-1-3-11)8(10)12-5-7;/h4-5H,1-3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOULSCKQXMBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCCN)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)
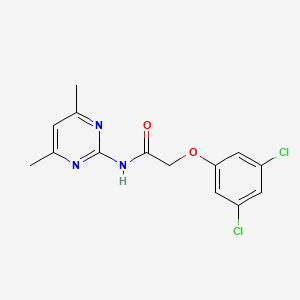
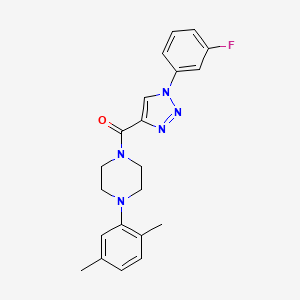
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)
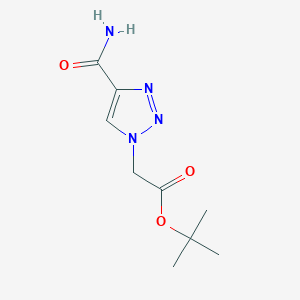
![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)
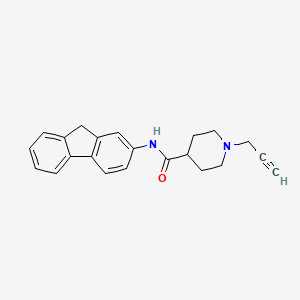
![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2847791.png)
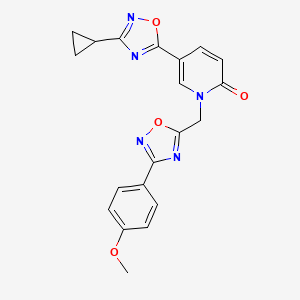
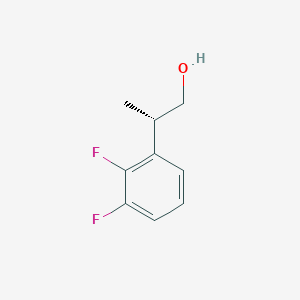
![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)

![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)
